(E)-N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide
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Overview
Description
(E)-N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a complex organic compound that features a unique structure combining an indeno-thiazole core with a thiophene-acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. One common approach is the condensation of 8H-indeno[1,2-d]thiazole with thiophene-2-carbaldehyde under basic conditions to form the corresponding intermediate. This intermediate is then reacted with acryloyl chloride in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are common.
Substitution: Halogenating agents like bromine or iodine can be used under mild conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives of the acrylamide.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
(E)-N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of (E)-N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The indeno-thiazole core is known to interact with DNA or proteins, potentially disrupting cellular processes and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indeno[1,2-b]pyran-2-ones: These compounds share a similar indeno core but differ in their functional groups and overall structure.
Indeno[1,2-c]thiophen-8-ols: These compounds have a thiophene ring fused to the indeno core, similar to the target compound.
Uniqueness
(E)-N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is unique due to its combination of an indeno-thiazole core with a thiophene-acrylamide moiety. This unique structure imparts distinct electronic and chemical properties, making it valuable for specific applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
(E)-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2OS2/c20-15(8-7-12-5-3-9-21-12)18-17-19-16-13-6-2-1-4-11(13)10-14(16)22-17/h1-9H,10H2,(H,18,19,20)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOBPSZYEFCURC-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)C=CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)/C=C/C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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